
7-Hydroxycoumarin-3-carboxylic acid
Overview
Description
7-Hydroxycoumarin-3-carboxylic acid (7-OH-3-CCA, CAS 779-27-1) is a fluorescent coumarin derivative widely used in biochemical assays and material science. Its structure features a hydroxyl group at the 7-position and a carboxylic acid group at the 3-position of the coumarin backbone (Figure 1). This compound is commercially available and serves as a critical probe for detecting hydroxyl radicals (•OH) via fluorescence, where it reacts with •OH to form a highly fluorescent product . Additionally, 7-OH-3-CCA is employed in protein and nucleic acid labeling through its succinimidyl ester derivative, synthesized in situ using carbodiimide catalysts like EDAC . Its excitation/emission maxima are approximately 400 nm (ex) and 450 nm (em), making it suitable for blue fluorescence applications .
Preparation Methods
One-Pot Synthesis in Aqueous Media
The most widely documented method for synthesizing 7-HC-3-CA is a one-pot, solvent-free procedure conducted entirely in water. This approach, developed by Fringuelli et al., integrates four sequential reactions: a Knoevenagel condensation, Pinner reaction, acid-catalyzed hydrolysis, and basic hydrolysis .
Knoevenagel Condensation
The synthesis begins with the condensation of resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate in water at 80°C. The reaction is catalyzed by piperidine, which facilitates the formation of a β-keto ester intermediate. The absence of organic solvents and the use of water as a reaction medium align with green chemistry principles .
Pinner Reaction
The intermediate undergoes a Pinner reaction with cyanoacetamide, introducing a nitrile group. This step is conducted under reflux conditions, with the pH adjusted to 9–10 using sodium hydroxide. The formation of iminocyanide is monitored via thin-layer chromatography (TLC) .
Acid-Catalyzed Hydrolysis
The iminocyanide is hydrolyzed in acidic conditions (pH 2–3, HCl) to yield a cyanolactone. This step ensures the removal of residual ammonia and completes the cyclization process .
Basic Hydrolysis and Acidification
The cyanolactone is subjected to basic hydrolysis (pH 12, NaOH) followed by acidification (pH 1–2, HCl) to precipitate 7-HC-3-CA. The product is isolated via filtration, yielding 85% pure compound, which is further purified to 98% using recrystallization .
Optimization and Yield Analysis
Parameter | Condition/Value | Impact on Yield/Purity |
---|---|---|
Solvent | Water | Eliminates organic solvents |
Temperature | 80°C (reflux) | Accelerates reaction kinetics |
pH Adjustment | 9–10 (NaOH), 1–2 (HCl) | Controls cyclization steps |
Isolation Method | Filtration | Minimizes solvent use |
Final Yield | 85% | After recrystallization: 98% |
This method’s success hinges on precise pH control and the absence of organic solvents, which reduces side reactions and simplifies purification .
Radiation Chemical Yield Analysis Under FLASH Conditions
Recent studies have explored the radiation-induced formation of 7-HC-3-CA as a probe for hydroxyl radical (·OH) quantification in FLASH radiotherapy. Proton irradiation (27.5 MeV) at ultra-high dose rates (0.05–160 Gy/s) demonstrated that 7-HC-3-CA’s radiation chemical yield (G value) decreases with increasing dose rate due to oxygen depletion .
This finding has implications for optimizing radiotherapy protocols, as oxygen depletion under FLASH conditions may reduce oxidative damage to healthy tissues .
Industrial and Educational Applications
Large-Scale Production
The one-pot method’s scalability is evidenced by its adoption in undergraduate laboratories, where it serves as a model for teaching green chemistry. Students achieve 85% yields using basic glassware and TLC for progress monitoring .
Comparative Analysis of Synthetic Routes
Though the one-pot aqueous method dominates current literature, historical routes involved multi-solvent systems (e.g., ethanol, acetic acid) with lower yields (60–70%). These methods are largely obsolete due to environmental and efficiency concerns .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxycoumarin-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed: The major products formed from these reactions include various hydroxylated and carboxylated derivatives, which can be further utilized in different applications .
Scientific Research Applications
Fluorescent Probes
7-Hydroxycoumarin-3-carboxylic acid is widely used as a fluorescent probe in various chemical assays. Its ability to fluoresce under UV light makes it ideal for labeling proteins and nucleic acids. The compound is often utilized in the formation of succinimidyl esters, which facilitate the conjugation to biomolecules for enhanced detection and analysis .
Enzyme Assays
This compound serves as a fluorogenic substrate in enzyme assays, particularly for glycosyltransferases. The fluorescence generated upon enzymatic reaction allows for the quantification of enzyme activity, making it a valuable tool in biochemical research .
Medical Research
Research has indicated potential therapeutic properties of this compound, including:
- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation markers, indicating its potential use in treating inflammatory diseases.
- Antioxidant Activity : The compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Industrial Applications
In the industry, this compound is utilized in the development of fluorescent dyes and sensors. Its ability to detect biologically important species makes it essential in various analytical applications .
Case Study 1: FLASH Radiotherapy
A study investigated the yields of this compound under FLASH radiotherapy conditions. The findings revealed that the compound's production decreases significantly at high dose rates due to oxygen depletion, highlighting its role as a radical scavenger during radiation therapy. This research emphasizes the importance of oxygen concentration in minimizing radiotherapy toxicity .
Case Study 2: Glycosyltransferase Activity Measurement
Another study developed a novel fluorometric assay using this compound as a substrate for measuring glycosyltransferase activities. The assay demonstrated high sensitivity and specificity, making it a reliable method for enzyme activity quantification in biochemical research .
Data Tables
Application Area | Description | Key Findings/Notes |
---|---|---|
Fluorescent Pro |
Mechanism of Action
The mechanism of action of 7-Hydroxycoumarin-3-carboxylic acid involves its interaction with specific enzymes and proteins. It acts as a substrate for glycosyltransferases, leading to the formation of fluorescent products that can be easily detected. This property makes it valuable in studying enzyme kinetics and other biochemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs of 7-OH-3-CCA and their properties:
Fluorescence and Reactivity
- Hydroxyl Radical Detection: 7-OH-3-CCA is the gold-standard fluorescent probe for •OH due to its high sensitivity and pH-dependent response (optimal at pH 4.0) . In contrast, 7-methoxy and 7-diethylamino analogs lack the hydroxyl group necessary for •OH reactivity, limiting their utility in radical detection .
- White Light Emission : When mixed with furocoumarin and dansyl aniline, 7-OH-3-CCA contributes blue emission to achieve near-pure white light under UV excitation (340–375 nm) . This application is unique to 7-OH-3-CCA among coumarin derivatives.
Biochemical Labeling
7-OH-3-CCA’s carboxylic acid group enables covalent conjugation to biomolecules via succinimidyl ester formation, a feature shared with its methoxy analog. However, the hydroxyl group in 7-OH-3-CCA enhances water solubility, making it preferable for aqueous biological systems compared to the more hydrophobic 7-methoxy and 7-diethylamino variants .
Biological Activity
7-Hydroxycoumarin-3-carboxylic acid (7-OHCCA) is a coumarin derivative known for its diverse biological activities, including antioxidant, antibacterial, and anticancer properties. This article presents a detailed overview of the biological activity of 7-OHCCA, supported by research findings, case studies, and data tables.
7-OHCCA possesses a hydroxyl group at the 7-position and a carboxylic acid group at the 3-position, which contribute to its chemical reactivity and biological functions. The compound acts primarily through:
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in cells.
- Antibacterial Mechanisms : It disrupts bacterial cell membranes and inhibits biofilm formation.
- Mitochondrial Uncoupling : Certain derivatives of 7-OHCCA have been shown to uncouple oxidative phosphorylation, enhancing metabolic efficiency in specific tissues .
1. Antioxidant Activity
Research indicates that 7-OHCCA exhibits significant antioxidant properties, which can protect cells from oxidative damage. This activity is crucial in preventing diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.
2. Antibacterial Activity
7-OHCCA has demonstrated potent antibacterial effects against various pathogens. A study evaluated its efficacy against 14 plant pathogenic bacteria, revealing effective inhibition with EC50 values ranging from 26.64 μg/mL to 40.73 μg/mL . The mechanism involves:
- Disruption of cell membrane integrity.
- Inhibition of motility and exopolysaccharide production.
- Reduction in biofilm formation.
3. Anticancer Properties
The compound has been explored for its potential in cancer therapy. Its derivatives have shown promise as uncouplers of oxidative phosphorylation, which can selectively target cancer cells by altering their metabolic pathways .
Case Study: Mitochondrial Uncoupling
A series of alkyl esters derived from 7-OHCCA were synthesized to evaluate their potency as mitochondrial uncouplers. These compounds exhibited a pronounced increase in respiration rates in isolated rat heart mitochondria at submicromolar concentrations, indicating their potential therapeutic applications in metabolic disorders .
Case Study: Antibacterial Efficacy
In a controlled experiment, 7-OHCCA was tested against Acidovorax citrulli, a significant plant pathogen. Results showed that the compound effectively reduced bacterial viability and inhibited gene expression related to cell division, suggesting its potential as a natural bactericide .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 7-Hydroxycoumarin-3-carboxylic acid relevant to experimental design?
The compound (C₁₀H₆O₅, MW 206.15) exhibits pH-dependent fluorescence, with excitation/emission maxima at λex 342 nm/λem 447 nm (pH 4.0) and λex 386 nm/λem 448 nm (pH 9.0) . Its solubility in DMF, DMSO, and alcohols makes it suitable for organic-phase reactions, while its pKa (7.04) suggests sensitivity to buffer conditions . The melting point ranges between 261–263°C, and purity ≥98% (HPLC) is critical for reproducibility in fluorescence assays .
Q. How can researchers validate the purity and structural integrity of this compound?
Purity is typically assessed via HPLC (≥98% threshold) and capillary electrophoresis . Structural confirmation employs SMILES strings (e.g., OC(=O)C1=Cc2ccc(O)cc2OC1=O
) and InChI keys (e.g., LKLWLDOUZJEHDY-UHFFFAOYSA-N
) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are recommended for detecting impurities such as decarboxylation byproducts or residual solvents .
Q. What safety precautions are essential when handling this compound?
The compound is classified as WGK 3 (highly hazardous to water) and causes skin/eye irritation (H315/H319) . Use PPE (gloves, goggles) and work in a fume hood. Store at <0°C in airtight, light-protected containers to prevent degradation .
Advanced Research Questions
Q. How can fluorescence detection of this compound be optimized in varying pH environments?
Fluorescence intensity and wavelength depend on protonation states. For pH 4–9 studies:
- Use 0.1 M Tris (pH 9.0) to shift λex to 386 nm .
- For acidic conditions (e.g., pH 4.0), acetate buffers enhance λex 342 nm signals .
- Normalize intensity using reference fluorophores (e.g., HPTS) to correct for pH-induced quenching .
Q. How should researchers address discrepancies in reported spectral data?
Reported λex/λem values vary (e.g., 352/407 nm in some studies vs. 342/447 nm in others) due to solvent polarity and instrument calibration . Mitigation strategies:
- Calibrate spectrofluorometers with standard dyes (e.g., quinine sulfate).
- Document solvent composition and pH in metadata .
- Use AAT Bioquest’s Spectrum Viewer to compare normalized excitation/emission profiles .
Q. What methodologies are recommended for derivatizing biomolecules with this compound?
The compound labels proteins/nucleic acids via EDAC-catalyzed succinimidyl ester formation . Protocol:
Activate carboxyl groups with 10 mM EDAC in DMF for 1 hr at 25°C.
Purify intermediates via size-exclusion chromatography to remove unreacted EDAC.
Conjugate with target biomolecules (e.g., amines) in PBS (pH 7.4) for 4 hrs.
Validate labeling efficiency using fluorescence microscopy or SDS-PAGE .
Q. How can solubility limitations in aqueous assays be overcome?
While the compound is sparingly soluble in water, use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes . Pre-dissolve in DMF for stock solutions and dilute in buffer to avoid precipitation .
Q. What reaction design principles apply to its decarboxylation and cross-coupling?
Decarboxylation under thermal (150°C) or catalytic (CuI) conditions yields coumarin intermediates for cross-coupling . For Suzuki-Miyaura reactions:
Properties
IUPAC Name |
7-hydroxy-2-oxochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLWLDOUZJEHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228527 | |
Record name | 3-Carboxy-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779-27-1 | |
Record name | 7-Hydroxycoumarin-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carboxy-7-hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 779-27-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Carboxy-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxycoumarin-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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